(E)-N1-(furan-2-ylmethylene)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine
Description
Properties
IUPAC Name |
3-(benzenesulfonyl)-1-[(E)-furan-2-ylmethylideneamino]pyrrolo[3,2-b]quinoxalin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N5O3S/c22-20-19(30(27,28)15-8-2-1-3-9-15)18-21(25-17-11-5-4-10-16(17)24-18)26(20)23-13-14-7-6-12-29-14/h1-13H,22H2/b23-13+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBLILUKPLMWFEG-YDZHTSKRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)N=CC5=CC=CO5)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)/N=C/C5=CC=CO5)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N1-(furan-2-ylmethylene)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine is a complex organic compound with potential biological activities. This article reviews its biological properties, focusing on its anticancer, antioxidant, antibacterial, and other pharmacological activities based on recent research findings.
Chemical Structure and Properties
The compound belongs to the class of pyrrolo[2,3-b]quinoxaline derivatives, which are known for their diverse biological activities. The structure can be represented as follows:
Anticancer Activity
Research indicates that pyrrolo[2,3-b]quinoxaline derivatives exhibit significant anticancer properties. A study synthesized various derivatives and evaluated their cytotoxic effects against different cancer cell lines. The compound demonstrated:
- Inhibition of cell proliferation : It effectively reduced the viability of cancer cells in a dose-dependent manner.
- Mechanism of action : The compound may induce apoptosis through the activation of caspase pathways, leading to programmed cell death in tumor cells .
Antioxidant Activity
Antioxidant activity is another critical aspect of this compound's biological profile. Studies have shown that derivatives of pyrrolo[2,3-b]quinoxaline can scavenge free radicals effectively. In particular:
- DPPH Assay Results : The compound exhibited a high radical scavenging capacity comparable to standard antioxidants like Trolox.
- Mechanism : The antioxidant activity is attributed to the presence of the furan moiety, which enhances electron donation ability .
Antibacterial Activity
The antibacterial properties of this compound have been explored in various studies:
- Inhibition of bacterial growth : The compound showed significant inhibitory effects against Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : MIC values were determined for various bacterial strains, indicating potent antibacterial activity .
Table 1: Biological Activities of this compound
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
The compound's structural features suggest potential anticancer properties. Quinoxaline derivatives have been widely studied for their ability to inhibit cancer cell proliferation and induce apoptosis. Research indicates that modifications on the quinoxaline core can enhance biological activity against various cancer cell lines. For instance, studies have shown that similar compounds exhibit significant cytotoxicity against breast and colon cancer cells, suggesting that (E)-N1-(furan-2-ylmethylene)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine may also possess similar properties due to its structural analogies .
1.2 Antimicrobial Properties
Compounds containing furan and quinoxaline moieties have demonstrated antimicrobial activities. The presence of the furan ring in this compound may contribute to its efficacy against bacterial strains. Studies have highlighted the importance of electron-withdrawing groups in enhancing antimicrobial activity, which could be relevant for the design of new derivatives based on this compound .
1.3 Antimalarial Activity
Research into quinoxaline derivatives has revealed promising antimalarial activities. The enone moiety linked to the quinoxaline structure is crucial for its biological effectiveness against Plasmodium falciparum, the causative agent of malaria . This suggests that this compound could be explored further as a potential antimalarial agent.
Structure-Activity Relationships (SAR)
Understanding the relationship between the chemical structure of this compound and its biological activity is critical for optimizing its pharmacological profile.
| Structural Feature | Impact on Activity |
|---|---|
| Furan Ring | Enhances solubility and bioactivity |
| Phenylsulfonyl Group | Increases electron density at reactive sites |
| Quinoxaline Core | Essential for anticancer and antimicrobial effects |
Materials Science Applications
Beyond medicinal chemistry, this compound may find applications in materials science due to its unique electronic properties. Compounds with similar structures have been investigated for use in organic electronics and photonic devices due to their ability to conduct electricity and emit light . The incorporation of this compound into polymer matrices could lead to novel materials with enhanced electrical conductivity and photoluminescent properties.
Case Studies
Several case studies illustrate the potential applications of compounds related to this compound:
Study 1: Anticancer Efficacy
A study demonstrated that quinoxaline derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines. The introduction of sulfonamide groups was found to significantly enhance potency .
Study 2: Antimicrobial Activity
Research indicated that compounds with similar furan and quinoxaline structures displayed broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study established a correlation between structural modifications and increased antimicrobial efficacy .
Q & A
Q. What are the common synthetic routes for preparing (E)-N1-(furan-2-ylmethylene)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine?
The synthesis typically involves multi-step organic reactions, starting with the condensation of a quinoxaline precursor (e.g., 3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxaline) with furan-2-carbaldehyde under acidic conditions. Catalysts like p-toluenesulfonic acid are often used to facilitate imine formation . Key steps include:
- Step 1: Formation of the pyrroloquinoxaline core via cyclization of substituted quinoxalines.
- Step 2: Introduction of the phenylsulfonyl group via nucleophilic substitution or sulfonation.
- Step 3: Schiff base formation using furan-2-carbaldehyde under reflux in polar aprotic solvents (e.g., DMF or DMSO). Yield optimization requires precise control of temperature, solvent polarity, and reactant stoichiometry .
Q. What analytical techniques are critical for structural characterization of this compound?
Key methods include:
- Nuclear Magnetic Resonance (NMR): H and C NMR confirm regioselectivity of substitutions (e.g., sulfonyl group at position 3, furylmethylene at position 1) .
- Mass Spectrometry (MS): High-resolution MS validates molecular weight (e.g., [M+H] at m/z ~497) and fragmentation patterns .
- X-ray Crystallography: Resolves stereochemistry of the (E)-isomer and confirms non-covalent interactions (e.g., π-stacking in the quinoxaline core) .
Q. How does the phenylsulfonyl group influence the compound’s reactivity?
The phenylsulfonyl moiety acts as an electron-withdrawing group, stabilizing the pyrroloquinoxaline core via resonance and inductive effects. This enhances electrophilic substitution at the amino group (position 2) and reduces oxidation susceptibility .
Advanced Research Questions
Q. How can computational methods guide the optimization of reaction conditions for this compound?
Density Functional Theory (DFT) calculations predict transition states and energy barriers for key steps like imine formation. For example:
- Reaction Pathway Analysis: DFT identifies solvent effects on Schiff base formation, favoring DMF over THF due to lower activation energy (~25 kcal/mol vs. ~32 kcal/mol) .
- Solvent Screening: COSMO-RS simulations correlate solvent polarity with yield, recommending dimethylacetamide (DMAc) for improved solubility of intermediates .
Q. What strategies resolve contradictions in reported biological activity data for pyrroloquinoxaline derivatives?
Discrepancies in bioactivity (e.g., kinase inhibition vs. antimicrobial effects) often arise from substituent-dependent interactions. To address this:
- Structure-Activity Relationship (SAR) Studies: Systematically vary substituents (e.g., sulfonyl vs. carboxylate groups) and assay against target proteins (e.g., EGFR kinase) .
- Meta-Analysis of IC Data: Compare inhibition profiles across studies using standardized assays (e.g., ATP-binding site competition in kinase assays) .
Q. How can the compound’s fluorescence properties be exploited in cellular imaging?
The fused quinoxaline-pyrrole system exhibits intrinsic fluorescence (λ ~450 nm) due to extended π-conjugation. Applications include:
- Live-Cell Imaging: Track intracellular localization in cancer cells using confocal microscopy (e.g., mitochondrial targeting via sulfonyl group polarity) .
- Fluorescence Quenching Assays: Monitor binding to biomolecules (e.g., DNA G-quadruplexes) via Förster Resonance Energy Transfer (FRET) .
Methodological Challenges and Solutions
Q. How to address low yield in the final Schiff base formation step?
Common issues include steric hindrance from the phenylsulfonyl group and competing side reactions. Solutions:
- Microwave-Assisted Synthesis: Reduces reaction time (from 24h to 2h) and improves yield (from 45% to 72%) via controlled dielectric heating .
- Catalyst Optimization: Use Lewis acids like ZnCl to enhance imine formation kinetics .
Q. What in vitro assays are most suitable for evaluating anticancer potential?
Prioritize assays aligned with the compound’s hypothesized mechanism:
- Kinase Inhibition: Use ADP-Glo™ assays to quantify inhibition of Aurora kinase A/B .
- Apoptosis Induction: Measure caspase-3/7 activation via luminescent substrates (e.g., Caspase-Glo®) in HeLa cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
